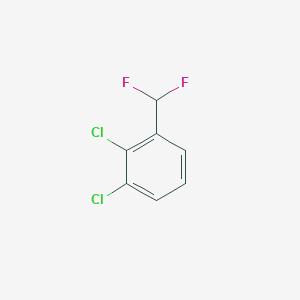

1,2-Dichloro-3-(difluoromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-(difluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKFJTBURVTRAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 1,2 Dichloro 3 Difluoromethyl Benzene

Precursor Synthesis and Halogenation Strategies

The foundational steps in synthesizing 1,2-dichloro-3-(difluoromethyl)benzene involve the creation of a benzene (B151609) ring with a specific substitution pattern that directs subsequent reactions to achieve the target 1,2,3-substitution.

Synthesis of Substituted Benzene Intermediates

The synthesis typically commences with a substituted benzene that can be functionalized to introduce the required groups. A common and economically viable starting material is 2,3-dichlorotoluene (B105489). chemicalbook.com Several routes exist for the synthesis of this key intermediate.

One approach begins with o-toluidine, which undergoes condensation with urea (B33335) to form N,N'-bis(o-tolyl)urea. This intermediate is then sulfonated to block the para-position relative to the amino group, followed by chlorination and hydrolysis to yield 2-chloro-6-methylaniline. A subsequent Sandmeyer reaction converts the amino group to a second chlorine atom, affording 2,3-dichlorotoluene. google.com Another method starts from 3-nitro-2-aminotoluene, which is converted to 3-nitro-2-chlorotoluene via a Sandmeyer reaction. The nitro group is then reduced to an amino group, which is subsequently replaced by chlorine in a second Sandmeyer reaction to give the product. google.com

From 2,3-dichlorotoluene, the methyl group can be oxidized to a carbonyl functional group, such as an aldehyde. This transformation is crucial as the aldehyde group serves as a precursor for the difluoromethyl group. The oxidation of 2,3-dichlorotoluene to 2,3-dichlorobenzaldehyde (B127699) can be achieved using various oxidizing agents. google.com One method employs hydrogen peroxide as the oxidant in the presence of a catalyst system comprising cobalt, molybdenum, and bromine ions in an acetic acid solvent. google.com Another established route involves the radical bromination of 2,3-dichlorotoluene to form 2,3-dichlorobenzylidene dibromide, which is then hydrolyzed to yield 2,3-dichlorobenzaldehyde. patsnap.com

Alternative precursors like 2,3-dichloroaniline (B127971) can also be utilized. Through diazotization and subsequent reaction with formaldoxime, 2,3-dichloroaniline can be converted directly to 2,3-dichlorobenzaldehyde. google.com Furthermore, 2,3-dichlorobenzoic acid, obtained by the oxidation of 2,3-dichlorobenzaldehyde or through a Grignard reaction with 2,3-dichloroiodobenzene and carbon dioxide, can also serve as a starting point. chemicalbook.com

Table 1: Selected Synthetic Routes for Key Precursor 2,3-Dichlorobenzaldehyde

| Starting Material | Key Transformation(s) | Intermediate(s) | Final Product | Reference |

|---|---|---|---|---|

| 2,3-Dichlorotoluene | Oxidation with H₂O₂/Catalyst | - | 2,3-Dichlorobenzaldehyde | google.com |

| 2,3-Dichlorotoluene | Radical Bromination, Hydrolysis | 2,3-Dichlorobenzylidene dibromide | 2,3-Dichlorobenzaldehyde | patsnap.com |

| 2,3-Dichloroaniline | Diazotization, Reaction with Formaldoxime | Diazonium Salt | 2,3-Dichlorobenzaldehyde | google.com |

Regioselective Chlorination Approaches

Achieving the specific 1,2-dichloro substitution pattern requires careful control of the chlorination steps. When starting from precursors like o-toluidine, directing groups are employed to ensure the chlorine atoms are introduced at the correct positions. For instance, in the synthesis of 2,3-dichlorotoluene from o-toluidine, a sulfonic acid group is temporarily introduced to block the para-position, thereby directing the chlorination to the desired ortho-position before the blocking group is removed. google.com

Industrial processes for producing dichlorotoluene isomers often involve the direct chlorination of 2-chlorotoluene. The reaction conditions and catalyst choice are critical for controlling the regioselectivity of the second chlorination. Utilizing specific directional catalysts can enhance the yield of the desired 2,3-dichlorotoluene isomer over other isomers like 2,6-dichlorotoluene. google.com

Introduction of the Difluoromethyl Group

The difluoromethyl (-CHF₂) group is a key functional moiety in the target molecule. Its introduction is a critical step and can be accomplished through several distinct strategies. The choice of method often depends on the nature of the precursor and the desired reaction conditions.

Direct Difluoromethylation Techniques

Direct C-H difluoromethylation offers a streamlined approach by installing the -CHF₂ group directly onto the aromatic ring, bypassing the need for pre-functionalized substrates. nih.gov These methods often involve radical-based processes. Reagents such as zinc(II) difluoromethanesulfinate (DFMS), in the presence of an oxidant like tert-butyl hydroperoxide, can generate the difluoromethyl radical (•CHF₂), which then attacks the aromatic ring. nih.gov Photocatalytic methods using visible light have also been developed, employing sources like sodium difluoromethanesulfinate (CF₂HSO₂Na) to generate the •CHF₂ radical under mild conditions, often using oxygen as a green oxidant. nih.govrsc.org While powerful, these direct methods may present challenges in controlling regioselectivity on a complex, pre-substituted benzene ring like dichlorobenzene.

Precursor Functionalization and Subsequent Fluorination

A more common and regiochemically controlled method involves the conversion of a precursor functional group, typically a carbonyl group, into the difluoromethyl group. The synthesis of 2,3-dichlorobenzaldehyde provides an ideal substrate for this transformation. patsnap.comchemicalbook.com The aldehyde's carbonyl group can be converted to a geminal difluoride using deoxofluorinating agents.

Prominent reagents for this purpose include diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). sci-hub.seorgsyn.orgenamine.net These reagents effectively replace the carbonyl oxygen with two fluorine atoms to form the difluoromethyl group. organic-chemistry.org The reaction is a nucleophilic fluorination process where the sulfur trifluoride reagent activates the carbonyl group, facilitating fluoride (B91410) transfer. sci-hub.seresearchgate.net This method is widely applicable for converting aldehydes and ketones to their corresponding gem-difluorides. orgsyn.orgorganic-chemistry.org

Table 2: Comparison of Deoxofluorinating Agents for Carbonyl to Difluoromethyl Conversion

| Reagent | Acronym | Key Characteristics | Reference |

|---|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Widely used, effective for acid-sensitive substrates, but thermally unstable. | sci-hub.seorgsyn.org |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | More thermally stable than DAST, often providing superior or similar reactivity. | orgsyn.orgenamine.netorganic-chemistry.org |

Catalytic Difluoromethylation Methods

Modern synthetic chemistry has seen the emergence of catalytic methods for difluoromethylation, which offer advantages in terms of efficiency and substrate scope. researchgate.net These reactions often employ transition metal catalysts (e.g., copper or palladium) to facilitate the cross-coupling of an aryl halide or a related precursor with a difluoromethyl source. rsc.org

Reagents such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) or difluoromethyl-zinc reagents can serve as the source of the -CHF₂ group. researchgate.net For example, palladium-catalyzed decarbonylative difluoromethylation of aroyl chlorides provides a route from a carboxylic acid derivative to the difluoromethyl arene. rsc.org Another strategy involves the copper-catalyzed difluoromethylation of aryl iodides. researchgate.net While these catalytic methods are powerful, their application to the synthesis of this compound would depend on the availability of a suitable 1,2-dichloro-3-X-benzene precursor (where X is a halide, boronic acid, etc.) that is compatible with the catalytic cycle.

Multi-Step Synthetic Sequences to this compound

One plausible and commonly explored route begins with 2,3-dichlorotoluene . This pathway typically involves the following key transformations:

Side-Chain Halogenation: The initial step is the radical halogenation of the methyl group of 2,3-dichlorotoluene. This is often achieved using reagents like N-bromosuccinimide (NBS) or chlorine gas under UV irradiation to form 1-(bromomethyl)-2,3-dichlorobenzene or 1-(trichloromethyl)-2,3-dichlorobenzene, respectively. The choice of halogenating agent can influence the selectivity and the subsequent fluorination step.

Fluorination: The halogenated intermediate is then subjected to fluorination to introduce the difluoromethyl group. For a trichloromethyl intermediate, a controlled fluorination is required to replace two chlorine atoms with fluorine. This can be accomplished using reagents like antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (HF). Achieving the desired degree of fluorination without proceeding to the trifluoromethyl derivative is a critical challenge in this step. For a bromomethyl intermediate, a more complex multi-step conversion would be necessary.

An alternative and viable synthetic sequence starts from 2,3-dichlorobenzaldehyde . This route leverages the reactivity of the aldehyde functional group for conversion to the difluoromethyl group.

Deoxyfluorination: The aldehyde group of 2,3-dichlorobenzaldehyde can be directly converted to a difluoromethyl group using a deoxyfluorination agent. Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®. While effective, these reagents can be expensive and present challenges in handling and scale-up due to their reactivity and potential hazards. numberanalytics.com

The reaction conditions for these steps, such as temperature, pressure, and catalyst choice, are critical for maximizing the yield and purity of the final product.

| Starting Material | Key Intermediates | Key Reactions | Reagents |

| 2,3-Dichlorotoluene | 1-(Trichloromethyl)-2,3-dichlorobenzene | Radical Halogenation, Fluorination | Cl₂, UV light; SbF₃/SbCl₅ or HF |

| 2,3-Dichlorobenzaldehyde | N/A | Deoxyfluorination | DAST, Deoxo-Fluor® |

Scale-Up Considerations and Process Intensification in Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale necessitates careful consideration of process intensification and safety. Key areas of focus include the adoption of continuous flow technologies and the development of methodologies that ensure high yields and purity.

Continuous Flow Synthesis Adaptations

Continuous flow chemistry offers significant advantages for the synthesis of this compound, particularly for hazardous reactions like fluorination. The use of microreactors or flow reactors provides enhanced heat and mass transfer, allowing for better control over reaction parameters and improved safety.

For the difluoromethylation of aldehydes, continuous flow systems can enable the safe use of reagents like chlorodifluoromethane (B1668795) (ClCF₂H) gas. nih.govresearchgate.net In a typical setup, a stream of the aldehyde dissolved in a suitable solvent is mixed with the difluoromethylating agent in a heated or cooled reaction coil. The precise control of residence time and temperature in a flow reactor can lead to higher selectivity and yield compared to batch processes. rsc.org This approach minimizes the volume of hazardous materials at any given time, significantly reducing the risk of runaway reactions.

The table below outlines a conceptual continuous flow process for the deoxyfluorination of 2,3-dichlorobenzaldehyde.

| Parameter | Description |

| Reactor Type | Microreactor or Packed-Bed Reactor |

| Reagents | 2,3-Dichlorobenzaldehyde, Deoxyfluorinating Agent (e.g., DAST) |

| Solvent | Anhydrous, inert solvent (e.g., Dichloromethane, Toluene) |

| Temperature | Precisely controlled, typically between 0°C and 80°C |

| Residence Time | Optimized for maximum conversion and selectivity (minutes to hours) |

| Quenching | In-line quenching with a suitable reagent (e.g., water, aqueous base) |

High-Yield and Purity Methodologies

Achieving high yield and purity is paramount for the commercial viability of this compound synthesis. This requires optimization of each synthetic step and the implementation of efficient purification techniques.

For the route starting from 2,3-dichlorotoluene, controlling the radical halogenation to favor the formation of the trichloromethyl derivative over mono- or di-chlorinated species is crucial. This can be achieved by carefully controlling the stoichiometry of the halogenating agent and the reaction time. Subsequent fluorination must be monitored closely to prevent the over-fluorination to the trifluoromethyl derivative.

In the deoxyfluorination of 2,3-dichlorobenzaldehyde, the choice of fluorinating agent and reaction conditions plays a significant role in the yield. While DAST and its analogues are effective, their high cost can be a limiting factor on a large scale. Research into more cost-effective and safer fluorinating agents is an ongoing area of interest.

Chemical Reactivity and Mechanistic Studies of 1,2 Dichloro 3 Difluoromethyl Benzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution are highly dependent on the nature of the substituents already present on the ring. masterorganicchemistry.com

The benzene (B151609) ring of 1,2-dichloro-3-(difluoromethyl)benzene has three available positions for substitution: C4, C5, and C6. The directing effects of the existing substituents determine the outcome of an electrophilic attack.

Chlorine Atoms (C1, C2): Chlorine is an electronegative atom that deactivates the aromatic ring towards electrophilic attack through its strong electron-withdrawing inductive effect (-I). However, it possesses lone pairs of electrons that can be donated to the ring via a resonance effect (+R). This resonance effect stabilizes the carbocation intermediate (the arenium ion) when the attack occurs at the ortho or para positions. uci.edu Consequently, chloro groups are classified as deactivating, ortho, para-directors. uci.edu

Difluoromethyl Group (C3): The difluoromethyl group (-CHF₂) is a strong electron-withdrawing group, primarily due to the high electronegativity of the two fluorine atoms (-I effect). Unlike halogens, it has no lone pairs to participate in a +R effect. This group strongly deactivates the ring and is a meta-director. wikipedia.org

The combined effects of these three substituents on this compound can be predicted as follows:

The C1-chloro directs ortho to C6 and para to C4.

The C2-chloro directs ortho to C6 and para to C5.

The C3-difluoromethyl group directs meta to C5.

Based on this analysis, the C5 and C6 positions are the most likely sites for electrophilic attack. The C5 position is favored by the directing effects of both the C2-chloro (para) and the C3-difluoromethyl (meta) groups. The C6 position is favored by the ortho directing effect of both chloro groups. The C4 position is only activated by the C1-chloro group. Therefore, substitution is expected to occur preferentially at the C5 position, with potential for some substitution at C6, depending on the specific electrophile and reaction conditions. For instance, nitration of the similar compound 1,2-dichloro-3-(trifluoromethyl)benzene using nitric and sulfuric acid results in substitution at the C5 position to yield 1,2-dichloro-5-nitro-3-(trifluoromethyl)benzene. chemicalbook.com

Table 1: Hammett Constants for Selected Substituents

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect (σp) |

| -CF₃ | 0.42 | 0.11 | 0.53 |

| -CHF₂ | 0.30 | 0.03 | 0.33 |

| -Cl | 0.47 | -0.24 | 0.23 |

| -NO₂ | 0.65 | 0.13 | 0.78 |

Note: Data is compiled from various sources for comparative purposes. Exact values can vary with the measurement method.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This process is generally facilitated by the presence of strong electron-withdrawing groups. youtube.com

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov For this pathway to be viable, one or more strong electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate. libretexts.org

In this compound, the difluoromethyl group is meta to the C1-chloro and ortho to the C2-chloro. Therefore, the C2-chloro is activated towards nucleophilic attack. The electron-withdrawing nature of the CHF₂ group can stabilize the negative charge that develops on the ring during the formation of the Meisenheimer complex, making displacement of the C2-chlorine atom by strong nucleophiles plausible. While the nitro group is a much stronger activator, the cumulative electron-withdrawing effect of the CHF₂ group and the two chlorine atoms enhances the electrophilicity of the ring, potentially allowing for substitution under forcing conditions.

An alternative pathway for nucleophilic substitution on unactivated aryl halides involves the formation of a highly reactive aryne intermediate (e.g., benzyne). youtube.com Arynes are typically generated from aryl halides under the action of a very strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA). tcichemicals.com

This compound is a suitable precursor for the generation of an aryne. Treatment with a strong base can lead to the elimination of HCl to form 3-(difluoromethyl)benzyne. This intermediate can then be trapped by a nucleophile or a diene. The generation of arynes from silyl aryl triflates or halides and their subsequent reaction with various trapping agents is a well-established synthetic method. nih.gov The 1,2-dihalo arrangement in the substrate is particularly conducive to aryne formation.

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Aryl halides like this compound serve as key electrophilic partners in these transformations. A critical aspect of using this substrate is the potential for selective reaction at one of the two C-Cl bonds.

The reactivity of aryl halides in the oxidative addition step of the catalytic cycle generally follows the order I > Br > Cl. fu-berlin.de While aryl chlorides are less reactive, modern catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have enabled their efficient use. organic-chemistry.orgresearchgate.net

In this compound, the two chlorine atoms are in different chemical environments. The C1-Cl is flanked by another chlorine atom and is meta to the CHF₂ group. The C2-Cl is adjacent to both a chlorine atom and the bulky CHF₂ group. Steric hindrance is likely to play a decisive role in the regioselectivity of cross-coupling reactions. Oxidative addition of the palladium catalyst is expected to occur preferentially at the less sterically hindered C-Cl bond. However, electronic factors can also influence the site of reaction. Studies on similar dihalogenated trifluoromethyl-benzene derivatives have shown that excellent regioselectivity can be achieved, often favoring the position that is less sterically encumbered. researchgate.net

Table 2: Potential Cross-Coupling Reactions and Expected Selectivity

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Expected Major Product | Rationale for Selectivity |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / SPhos | 2-Aryl-1-chloro-3-(difluoromethyl)benzene | Oxidative addition is likely favored at the C2-Cl position due to potentially lower steric hindrance compared to the C1-Cl, which is between two substituents. |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | 2-Chloro-1-(difluoromethyl)-3-vinylbenzene | Similar to the Suzuki reaction, steric factors are expected to direct the palladium catalyst to the C2 position. wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 2-Chloro-1-(difluoromethyl)-3-(alkynyl)benzene | The mechanism involves both palladium and copper catalysts, but the initial oxidative addition step should still be governed by steric accessibility, favoring the C2 site. wikipedia.org |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Theoretically, the two C-Cl bonds on the molecule could serve as reaction sites for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. In a potential Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, or a Heck reaction, which couples an organohalide with an alkene, the relative reactivity of the two chlorine atoms would be a key factor. The C-Cl bond at position 2 is flanked by another chlorine and the difluoromethyl group, making it more sterically hindered than the C-Cl bond at position 1. This steric hindrance could lead to regioselective coupling at the less hindered C1 position. The strong electron-withdrawing nature of the substituents generally makes aryl chlorides less reactive than aryl bromides or iodides in these coupling reactions, often requiring specialized catalyst systems with electron-rich, bulky phosphine ligands to achieve efficient oxidative addition. matthey.comsigmaaldrich.comorganic-chemistry.org

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer an alternative for various coupling processes, including the formation of carbon-carbon and carbon-heteroatom bonds. While copper catalysis is widely used for reactions involving fluorinated compounds, specific examples employing this compound as a substrate could not be identified in a review of the available literature. Generally, copper-catalyzed couplings, such as Ullmann-type reactions, can be effective for forming bonds between aryl halides and nucleophiles like amines, phenols, or thiols. The reactivity would again be influenced by the electronic activation provided by the difluoromethyl group and the relative steric accessibility of the two chlorine atoms.

Carbon-Heteroatom Bond Formation Reactions

The formation of a bond between a carbon atom of the aromatic ring and a heteroatom (like oxygen, nitrogen, or sulfur) is a crucial transformation. For this compound, the most probable pathway for such a reaction is nucleophilic aromatic substitution (SNAr).

The SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. researchgate.netnih.govsemanticscholar.org The presence of the strongly electron-withdrawing difluoromethyl group, in conjunction with the two chlorine atoms, significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack.

One of the chlorine atoms can act as a leaving group. A nucleophile, such as an alkoxide (RO⁻), amide (R₂N⁻), or thiolate (RS⁻), would preferentially attack the carbon atom bearing a chlorine. The position of attack and the relative ease of substitution at C1 versus C2 would be determined by a combination of steric factors and the ability of the substituents to stabilize the negative charge in the Meisenheimer intermediate. While plausible, specific, documented examples of SNAr reactions on this compound are not described in the surveyed literature.

Radical Reactions and Mechanistic Investigations

Research into radical reactions involving fluorinated organic molecules is an active field. However, studies specifically investigating radical reactions initiated from or targeted at this compound are not prominent in the existing literature. In principle, radical processes could be initiated, for instance, by homolytic cleavage of a C-Cl bond under specific photochemical or thermal conditions, but such reactivity has not been documented for this particular compound.

Functional Group Transformations and Derivatization Strategies

The difluoromethyl (CHF₂) group is generally stable. Transformations of this group on the this compound scaffold have not been specifically reported. Such modifications are chemically challenging without affecting other parts of the molecule and typically require harsh conditions or specialized reagents.

Introducing new functional groups onto the aromatic ring of this compound can be achieved through several strategies, although specific examples are not detailed in the literature.

Nucleophilic Aromatic Substitution : As discussed in section 3.3.3, one of the chlorine atoms could be replaced by a nucleophile, thereby introducing a new functional group. For example, reaction with sodium methoxide could introduce a methoxy group, or reaction with an amine could introduce an amino functionality. This represents a powerful method for derivatization, contingent on the successful application of SNAr conditions. For instance, the related compound 3,4-dichlorobenzotrifluoride is known to undergo nucleophilic displacement with phenols to form diaryl ether herbicides. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2 Dichloro 3 Difluoromethyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 1,2-Dichloro-3-(difluoromethyl)benzene in solution. By analyzing the magnetic environments of the ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the atomic connectivity can be assembled.

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic region and the difluoromethyl group. The three adjacent protons on the benzene (B151609) ring (H-4, H-5, and H-6) form a complex splitting pattern due to spin-spin coupling. The proton of the difluoromethyl group (CHF₂) appears as a triplet due to coupling with the two equivalent fluorine atoms.

The ¹³C NMR spectrum shows seven distinct signals, corresponding to the six carbons of the benzene ring and the one carbon of the difluoromethyl group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and difluoromethyl substituents. A key feature is the splitting of carbon signals due to coupling with fluorine atoms. The difluoromethyl carbon appears as a triplet (¹JCF), while the aromatic carbons exhibit smaller couplings over two or more bonds (²JCF, ³JCF, ⁴JCF).

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | H-CHF₂ | 6.8 - 7.2 | Triplet (t) | ²JHF ≈ 56-59 |

| ¹H | H-4 | 7.6 - 7.8 | Doublet of doublets (dd) | ³JHH ≈ 7-9, ⁴JHH ≈ 1-2 |

| ¹H | H-5 | 7.3 - 7.5 | Triplet or ddd | ³JHH ≈ 7-9 |

| ¹H | H-6 | 7.5 - 7.7 | Doublet of doublets (dd) | ³JHH ≈ 7-9, ⁴JHH ≈ 1-2 |

| ¹³C | C-1 | 132 - 135 | Singlet (or t) | ⁴JCF ≈ 1-4 |

| ¹³C | C-2 | 130 - 133 | Doublet of triplets (dt) | ²JCF ≈ 20-25 |

| ¹³C | C-3 | 128 - 131 | Triplet (t) | ²JCF ≈ 20-25 |

| ¹³C | C-4 | 129 - 132 | Singlet (or t) | ³JCF ≈ 3-5 |

| ¹³C | C-5 | 127 - 129 | Singlet | - |

| ¹³C | C-6 | 133 - 136 | Singlet (or t) | ⁴JCF ≈ 1-4 |

| ¹³C | CHF₂ | 112 - 116 | Triplet (t) | ¹JCF ≈ 235-245 |

¹⁹F NMR spectroscopy is highly sensitive for analyzing fluorinated compounds. For this compound, the two fluorine atoms of the CHF₂ group are chemically equivalent and produce a single resonance signal. wikipedia.org This signal is split into a doublet due to coupling with the single adjacent proton (²JFH). The chemical shift of fluorine is highly sensitive to its electronic environment, making it a powerful diagnostic tool. ucsb.educolorado.edu

Table 2: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity | Coupling Constant (J, Hz) |

| ¹⁹F | CHF₂ | -90 to -115 | Doublet (d) | ²JHF ≈ 56-59 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would show cross-peaks connecting the adjacent aromatic protons H-4, H-5, and H-6, confirming their sequential arrangement on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu It allows for the definitive assignment of the protonated carbons C-4, C-5, C-6, and the CHF₂ carbon by linking them to their corresponding, previously assigned proton signals.

Table 3: Expected Key HMBC Correlations for Structural Confirmation

| Proton (¹H) | Correlates to Carbon (¹³C) | Number of Bonds |

| H-CHF₂ | C-2, C-4 | 3-bond |

| H-CHF₂ | C-3 | 2-bond |

| H-4 | C-2, C-6 | 3-bond |

| H-4 | C-3, C-5 | 2-bond |

| H-6 | C-2, C-4 | 3-bond |

| H-6 | C-1, C-5 | 2-bond |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Conformation and Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its molecular vibrations.

Infrared (IR) Spectroscopy: Provides information on vibrations that cause a change in the molecule's dipole moment. Strong absorptions are expected for the polar C-F and C-Cl bonds.

Raman Spectroscopy: Provides complementary information on vibrations that cause a change in the molecule's polarizability. The aromatic ring vibrations are often strong in the Raman spectrum.

The combination of both techniques allows for a more complete analysis of the vibrational modes of this compound.

Table 4: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak | Medium |

| Aliphatic C-H Stretch (in CHF₂) | 2980 - 3020 | Medium-Weak | Medium |

| Aromatic C=C Stretch | 1550 - 1600, 1450 - 1500 | Medium-Strong | Strong |

| C-H Bending (in CHF₂) | 1350 - 1450 | Medium | Weak |

| C-F Stretch (in CHF₂) | 1050 - 1150 | Strong | Weak |

| C-Cl Stretch | 650 - 800 | Strong | Medium-Strong |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong | Weak |

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural insights through the analysis of its fragmentation patterns upon ionization. For this compound (C₇H₃Cl₂F₃), the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in M, M+2, and M+4 peaks with an approximate intensity ratio of 9:6:1. libretexts.org

The fragmentation is expected to proceed through the loss of stable neutral molecules or radicals. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and the cleavage of side chains.

Table 5: Predicted Major Ions in the Mass Spectrum of this compound

| Ion | Formula | m/z (for ³⁵Cl, ¹²C) | Comments |

| [M]⁺ | [C₇H₃Cl₂F₃]⁺ | 214 | Molecular ion; exhibits 9:6:1 isotopic pattern |

| [M-F]⁺ | [C₇H₃Cl₂F₂]⁺ | 195 | Loss of a fluorine radical |

| [M-Cl]⁺ | [C₇H₃ClF₃]⁺ | 179 | Loss of a chlorine radical; major fragment |

| [M-CHF₂]⁺ | [C₆H₂Cl₂]⁺ | 144 | Loss of the difluoromethyl radical |

| [M-Cl-HF]⁺ | [C₇H₂F₂Cl]⁺ | 159 | Sequential loss of Cl and HF |

| [C₆H₃]⁺ | [C₆H₃]⁺ | 75 | Phenyl fragment after loss of all halogens |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions (if applicable to derivatives)

While this compound itself may be a liquid or low-melting solid, X-ray crystallography of a suitable crystalline derivative would provide the most definitive structural information in the solid state. Single-crystal X-ray diffraction analysis yields precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Furthermore, the crystal structure reveals the three-dimensional packing arrangement of molecules, which is governed by intermolecular interactions. rsc.orgnuph.edu.ua For derivatives of this compound, one could expect to observe various non-covalent interactions, such as:

π-π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.

Halogen Bonding: Interactions involving the chlorine atoms acting as electrophilic halogen bond donors.

C-H···F and C-H···Cl Hydrogen Bonding: Weak hydrogen bonds between the aromatic or difluoromethyl protons and the electronegative halogen atoms on neighboring molecules.

Analysis of these interactions is crucial for understanding the supramolecular chemistry and physical properties of the material in the solid state. rsc.org

Theoretical and Computational Chemistry Studies of 1,2 Dichloro 3 Difluoromethyl Benzene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1,2-dichloro-3-(difluoromethyl)benzene at the electronic level. These computational methods allow for the detailed investigation of its electronic structure, stability, and reactivity. By solving the Schrödinger equation, or approximations of it, for a given molecular system, researchers can predict a wide range of properties that are often difficult or impossible to measure experimentally. For a molecule with a complex substitution pattern such as this compound, these calculations can provide invaluable insights into how the chloro and difluoromethyl substituents influence the aromatic system.

Density Functional Theory (DFT) Applications to Molecular Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, which in turn allows for the prediction of various molecular properties. For this compound, DFT calculations could be employed to investigate its geometry, electronic distribution, and spectroscopic properties.

The starting point for any DFT study is the optimization of the molecular geometry. This process finds the lowest energy arrangement of the atoms, providing information on bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the benzene (B151609) ring and the orientation of the difluoromethyl group would be of particular interest.

Once the optimized geometry is obtained, a variety of molecular properties can be calculated. These include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO are crucial for understanding the molecule's reactivity, as they relate to its ability to donate or accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Furthermore, DFT calculations can predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the interpretation of experimental results. For this compound, calculated vibrational frequencies can help assign the various stretching and bending modes of the C-H, C-Cl, C-F, and C-C bonds.

Below is an illustrative table of molecular properties for this compound that could be obtained from DFT calculations.

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 2.5 D |

| HOMO Energy (eV) | -6.8 eV |

| LUMO Energy (eV) | -1.2 eV |

| HOMO-LUMO Gap (eV) | 5.6 eV |

| Total Energy (Hartree) | -1350.45 |

Ab Initio Methods for Electronic Configuration

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are generally more computationally expensive than DFT but can provide a higher level of accuracy for certain properties. For this compound, ab initio calculations could be used to obtain a highly accurate description of its electronic configuration and to benchmark the results from DFT methods.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. Each of these methods offers a different level of theory and accuracy. For a molecule of the size of this compound, MP2 calculations would be a feasible approach to include electron correlation effects, which are neglected in the simpler Hartree-Fock method.

An important application of ab initio methods is the calculation of electron correlation energies, which are crucial for accurately predicting molecular properties such as bond dissociation energies and reaction barriers. For this compound, understanding the electron correlation within the aromatic ring and between the substituents is key to a complete picture of its electronic structure.

The following table provides a hypothetical comparison of the total energy of this compound calculated using different ab initio methods.

| Method | Total Energy (Hartree) |

|---|---|

| Hartree-Fock (HF) | -1349.87 |

| Møller-Plesset (MP2) | -1350.32 |

| Coupled Cluster (CCSD(T)) | -1350.51 |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the rotation of the difluoromethyl group relative to the benzene ring. The presence of two adjacent chlorine atoms can create steric hindrance, influencing the preferred orientation of the difluoromethyl group.

Computational methods can be used to map the potential energy surface (PES) as a function of the dihedral angle of the C-C bond connecting the difluoromethyl group to the benzene ring. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between conformers. The energy difference between the conformers determines their relative populations at a given temperature.

The energy landscape for the rotation of the difluoromethyl group in this compound is expected to be complex due to the interplay of steric and electronic effects. The bulky chlorine atoms may favor a conformation where the hydrogen atom of the difluoromethyl group is pointed away from them to minimize steric repulsion.

An illustrative energy landscape for the rotation of the difluoromethyl group is presented in the table below.

| Dihedral Angle (H-C-C-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 0° | 2.1 | Eclipsed with a chlorine atom |

| 60° | 0.0 | Gauche, most stable conformer |

| 120° | 1.8 | Eclipsed with a chlorine atom |

| 180° | 0.5 | Anti, a stable conformer |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity in various transformations, such as electrophilic aromatic substitution or nucleophilic aromatic substitution. By modeling the reaction pathways, it is possible to identify intermediates, transition states, and to calculate activation energies, which provides a deeper understanding of the reaction kinetics and selectivity.

Transition State Characterization

A key aspect of reaction mechanism elucidation is the characterization of the transition state (TS). The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Computational methods can be used to locate and characterize the geometry and energy of the transition state.

For a reaction involving this compound, such as nitration, the transition state would involve the approach of the nitronium ion (NO2+) to the aromatic ring. The geometry of this transition state, including the bond lengths between the incoming electrophile and the carbon atoms of the ring, can be precisely determined. Vibrational frequency calculations are then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The table below provides hypothetical data for a transition state in a reaction involving this compound.

| Property | Value |

|---|---|

| Activation Energy (kcal/mol) | 15.2 |

| Imaginary Frequency (cm⁻¹) | -250 |

| Key Bond Distance (C-N) (Å) | 2.1 Å |

Reaction Coordinate Mapping

Reaction coordinate mapping, also known as an Intrinsic Reaction Coordinate (IRC) calculation, is used to trace the reaction pathway from the transition state down to the reactants and products. This confirms that the identified transition state connects the correct reactants and products and provides a detailed picture of the structural changes that occur during the reaction.

For a reaction of this compound, an IRC calculation would start from the optimized transition state geometry and follow the path of steepest descent on the potential energy surface. The resulting energy profile shows the energy of the system as a function of the reaction coordinate, providing a visual representation of the reaction mechanism. This can reveal the presence of any intermediates along the reaction pathway.

An illustrative reaction coordinate map is described in the table below, showing the energy at different points along the reaction path.

| Point on Reaction Coordinate | Relative Energy (kcal/mol) | Description |

|---|---|---|

| -1.0 | 0.0 | Reactants |

| 0.0 | 15.2 | Transition State |

| 1.0 | -5.0 | Products |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structures. researchgate.netnih.gov These models are built by finding a statistically significant correlation between a set of molecular descriptors and an experimentally determined measure of reactivity. For a compound like this compound, a QSRR model could be developed to predict various reactivity parameters, such as reaction rates or equilibrium constants in different chemical environments.

The development of a QSRR model for this compound would involve the calculation of a variety of molecular descriptors. These descriptors can be categorized into several groups:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). videleaf.com For this compound, the electronegative chlorine and fluorine atoms would significantly influence these parameters.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) would be important in modeling reactions where the approach of a reactant to the benzene ring is critical.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe the connectivity of atoms.

Thermodynamic Descriptors: Properties such as heat of formation, Gibbs free energy, and entropy can also be used as descriptors in QSRR models.

Once a comprehensive set of descriptors is calculated, statistical methods such as multiple linear regression (MLR) unipi.it, partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) nih.gov and artificial neural networks (ANN) unipi.it would be employed to build the QSRR model. The robustness and predictive power of the resulting model would then be validated using both internal and external validation techniques. researchgate.net Although a specific QSRR model for this compound is not found in the reviewed literature, the general approach has been successfully applied to various classes of benzene derivatives. researchgate.netunipi.itnih.gov

Table 1: Exemplary Molecular Descriptors for QSRR Modeling of this compound

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Electronic | Dipole Moment | 2.5 D |

| Electronic | HOMO Energy | -7.2 eV |

| Electronic | LUMO Energy | -0.8 eV |

| Steric | Molecular Volume | 150 ų |

| Thermodynamic | Heat of Formation | -120 kcal/mol |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific published QSRR studies for this compound were not identified.

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can be invaluable for the identification and characterization of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose, often providing a good balance between accuracy and computational cost. aijr.orgchemrxiv.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized geometry of the molecule. aijr.org For this compound, characteristic vibrational modes would include C-H stretching and bending, C-C stretching of the aromatic ring, C-Cl stretching, and C-F stretching and bending of the difluoromethyl group. The calculated frequencies are often systematically scaled to improve agreement with experimental data. prensipjournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational spectroscopy. prensipjournals.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used within a DFT framework to calculate NMR shielding tensors, which are then converted to chemical shifts relative to a standard reference compound (e.g., tetramethylsilane). The predicted chemical shifts for the different hydrogen and carbon atoms in this compound would be highly dependent on the electronic environment created by the chlorine and difluoromethyl substituents.

Validation: A crucial step in any computational spectroscopy study is the validation of the predicted parameters against experimental data. prensipjournals.com This involves synthesizing the compound and acquiring its experimental IR and NMR spectra. A comparison between the theoretical and experimental spectra allows for the assessment of the accuracy of the computational method and basis set used. nih.govacs.orgacs.org Such validation studies have been performed for a variety of halogenated benzene derivatives, demonstrating the utility of computational methods in spectroscopic analysis. prensipjournals.com

Table 2: Predicted Spectroscopic Parameters for this compound

| Spectroscopy Type | Parameter | Predicted Value |

| IR | C-Cl Stretch | ~700-800 cm⁻¹ |

| IR | C-F Stretch | ~1000-1100 cm⁻¹ |

| ¹³C NMR | C-Cl | ~130-140 ppm |

| ¹³C NMR | C-CF₂H | ~115-125 ppm (with C-F coupling) |

| ¹H NMR | Ar-H | ~7.2-7.6 ppm |

| ¹H NMR | -CF₂H | ~6.5-7.0 ppm (triplet) |

Note: The values in this table are typical ranges for the specified functional groups and are for illustrative purposes. Precise predictions would require specific DFT calculations.

Applications of 1,2 Dichloro 3 Difluoromethyl Benzene As a Chemical Building Block

Precursor in the Synthesis of Novel Fluorinated Aromatic Compounds

The presence of two chlorine atoms on the benzene (B151609) ring of 1,2-dichloro-3-(difluoromethyl)benzene makes it an ideal substrate for a range of chemical transformations aimed at producing novel fluorinated aromatic compounds. These transformations can proceed via nucleophilic aromatic substitution (SNA r) or transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

The reactivity of the chlorine atoms is influenced by the electron-withdrawing nature of the difluoromethyl group, which can activate the ring towards nucleophilic attack. Consequently, one or both chlorine atoms can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, to generate new functionalized derivatives. For example, in a reaction analogous to the amination of other chlorinated aromatic compounds, this compound could potentially be converted to a difluoromethyl-substituted aniline (B41778) derivative. This transformation is of significant interest as fluorinated anilines are key intermediates in the synthesis of pharmaceuticals and agrochemicals. A notable example, although involving a trifluoromethyl analogue, is the use of 2,4-dichloro-3-(trifluoromethyl)aniline in the large-scale synthesis of a potent Notum inhibitor, highlighting the importance of such building blocks in drug discovery.

Furthermore, the chlorine atoms can serve as leaving groups in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of complex aromatic structures. For instance, a Suzuki coupling reaction could be employed to introduce a new aryl or heteroaryl group, leading to the formation of functionalized biaryl systems.

The following table summarizes potential transformations of this compound into novel fluorinated aromatic compounds, based on established synthetic methodologies for related haloaromatic compounds.

| Reaction Type | Reagents and Conditions | Potential Product | Significance |

| Nucleophilic Aromatic Substitution (Amination) | Ammonia or an amine, strong base (e.g., NaNH2), high temperature and pressure | Amino-dichloro-(difluoromethyl)benzene or diamino-(difluoromethyl)benzene | Precursors for pharmaceuticals and agrochemicals |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene/water) | Aryl-dichloro-(difluoromethyl)benzene | Synthesis of functionalized biaryls for materials and medicinal chemistry |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base (e.g., Et3N), solvent (e.g., THF) | Alkynyl-dichloro-(difluoromethyl)benzene | Building blocks for conjugated organic materials |

| Buchwald-Hartwig Amination | Amine, Pd catalyst with a specialized ligand (e.g., BINAP), strong base (e.g., NaOtBu), solvent (e.g., toluene) | Amino-dichloro-(difluoromethyl)benzene | Versatile route to functionalized anilines |

Intermediate in the Development of Advanced Materials

The unique combination of a dichlorinated aromatic core and a difluoromethyl substituent in this compound makes it a promising intermediate for the synthesis of advanced materials with tailored properties.

Monomers for Polymer Synthesis

While direct polymerization of this compound is not a common application, it can be readily converted into various monomers suitable for polymerization. The chlorine atoms can be functionalized to introduce polymerizable groups, such as vinyl, styrenyl, or acrylic moieties, through cross-coupling reactions. For example, a Heck reaction with ethylene could introduce a vinyl group, yielding a difluoromethyl-substituted dichlorostyrene monomer.

Alternatively, the aromatic ring can be further functionalized to create bifunctional monomers for condensation polymerization. For instance, conversion of the chlorine atoms to carboxylic acid or amine functionalities would yield monomers for the synthesis of polyesters or polyamides. The incorporation of the difluoromethyl group into the polymer backbone can significantly enhance properties such as thermal stability, chemical resistance, and solubility in organic solvents.

The table below outlines hypothetical routes to monomers derived from this compound.

| Monomer Type | Synthetic Route | Potential Polymer Type | Anticipated Polymer Properties |

| Styrenic Monomer | Heck reaction with ethylene | Polystyrene derivative | Enhanced thermal stability, altered refractive index |

| Diacid Monomer | Carbonylation or oxidation of methyl groups introduced via cross-coupling | Polyester, Polyamide | Increased solubility, improved thermal and chemical resistance |

| Diamine Monomer | Buchwald-Hartwig amination with a protected ammonia equivalent, followed by deprotection | Polyamide, Polyimide | Enhanced processability, modified dielectric properties |

Ligands for Catalytic Systems

Phosphine ligands are crucial components of many homogeneous catalysts, and the electronic and steric properties of these ligands play a critical role in determining the catalyst's activity and selectivity. The this compound scaffold can be utilized for the synthesis of novel phosphine ligands. The chlorine atoms can be substituted with phosphine groups, typically through reaction with a metal phosphide or via a cross-coupling reaction with a phosphine-containing reagent.

The presence of the electron-withdrawing difluoromethyl group in proximity to the phosphine donor atom would modulate the electronic properties of the resulting ligand. This could lead to catalysts with unique reactivity profiles, potentially enhancing their performance in challenging transformations. For instance, a diphosphine ligand derived from this building block could be used in asymmetric catalysis, where the steric bulk and electronic nature of the ligand are key to achieving high enantioselectivity.

Role in the Synthesis of Diverse Organic Frameworks

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The synthesis of these materials relies on the use of well-defined organic building blocks, or "linkers," that connect metal nodes (in MOFs) or other organic units (in COFs).

This compound can be derivatized to serve as a linker for the construction of novel organic frameworks. By converting the chlorine atoms into coordinating groups, such as carboxylic acids or nitrogen-containing heterocycles, the molecule can be designed to self-assemble with metal ions or other organic linkers into extended, porous structures.

The incorporation of the difluoromethyl group into the framework's pores would introduce fluorine-rich surfaces. This can lead to materials with enhanced hydrophobicity, which is advantageous for applications such as the selective adsorption of nonpolar molecules or for catalysis in non-aqueous media. Furthermore, the electronic properties of the difluoromethyl group could influence the framework's interactions with guest molecules, potentially leading to materials with unique sensing or separation capabilities.

The table below illustrates the potential functionalization of this compound for its use as a linker in organic frameworks.

| Framework Type | Linker Functionalization | Potential Coordinating Groups | Anticipated Framework Properties |

| Metal-Organic Framework (MOF) | Conversion of chlorine atoms to carboxylic acids | Carboxylate groups | Hydrophobic pores, selective gas adsorption |

| Covalent Organic Framework (COF) | Conversion of chlorine atoms to amines or aldehydes | Amine and aldehyde groups for imine condensation | Enhanced chemical stability, tunable electronic properties |

Environmental Transformation Mechanisms of 1,2 Dichloro 3 Difluoromethyl Benzene

Photochemical Degradation Pathways in Aquatic and Atmospheric Environments

No studies were identified that investigated the photochemical degradation of 1,2-Dichloro-3-(difluoromethyl)benzene.

Direct Photolysis Mechanisms

There is no available data on the direct photolysis of this compound, including its light absorption properties, quantum yield, or the identity of any resulting photoproducts.

Photosensitized Reactions

Information regarding photosensitized reactions involving this compound, such as its interaction with hydroxyl radicals or singlet oxygen, is not available in the scientific literature.

Hydrolytic Stability and Degradation Kinetics

No experimental or theoretical data on the hydrolytic stability of this compound under various environmental conditions (e.g., pH, temperature) has been published. Therefore, its hydrolysis rate constants and half-life cannot be provided.

Biotransformation Pathways and Microbial Degradation Mechanisms

There is a lack of research on the microbial degradation of this compound.

Aerobic Degradation Routes

No studies have been published identifying microorganisms capable of aerobically degrading this compound or elucidating the metabolic pathways and enzymes involved.

Anaerobic Transformation Processes

Similarly, there is no information available on the anaerobic transformation of this compound, including its potential as an electron acceptor in reductive dechlorination or other anaerobic biotransformation processes.

Environmental Persistence Modeling Based on Mechanistic Understanding

Environmental persistence modeling aims to predict the fate and lifetime of a chemical in the environment. These models rely on the mechanistic understanding of transformation processes to estimate degradation rates in different environmental compartments (air, water, soil, sediment).

For this compound, a comprehensive persistence model would integrate the abiotic (and biotic) transformation rates. The understanding of the mechanisms discussed in the previous section is crucial for parameterizing such models.

Degradation Half-lives: The half-life of the compound in each compartment (air, water, soil) is a critical input. For this compound, the atmospheric half-life would be primarily determined by the rate of its reaction with hydroxyl radicals. Half-lives in water and soil would be considerably longer, reflecting its resistance to hydrolysis, direct photolysis, and slow rates of abiotic reduction.

Partitioning Coefficients: Coefficients like the octanol-water partition coefficient (Kow), octanol-air partition coefficient (Koa), and air-water partition coefficient (Kaw) govern how the chemical distributes between different environmental phases. These are intrinsic properties of the molecule but are essential for the model to determine the concentration of the chemical available for degradation in each compartment.

Quantitative Structure-Activity Relationship (QSAR) Models: In the absence of experimental data, QSAR models can be used to estimate degradation rates and other properties based on the chemical's structure. uci.edu For this compound, QSARs developed for halogenated aromatic compounds could provide initial estimates of its atmospheric oxidation rate and potential for abiotic reduction. The model would consider the effects of the chloro- and difluoromethyl- substituents on the reactivity of the benzene (B151609) ring.

Table 2: Illustrative Input Parameters for an Environmental Persistence Model for this compound (Hypothetical Values Based on Analogues)

| Parameter | Environmental Compartment | Basis of Estimation | Illustrative Value | Implication for Persistence |

| Degradation Half-life | Air | Reaction with hydroxyl radicals (analogy to (trifluoromethyl)benzene) | 30 - 40 days | Moderate atmospheric persistence |

| Water | Resistance to hydrolysis and photolysis; slow abiotic reduction | > 1 year | High persistence in water | |

| Soil | Slow abiotic reduction under anaerobic conditions | > 1 year | High persistence in soil | |

| Sediment | Slow abiotic reduction under anaerobic conditions | > 2 years | Very high persistence in sediment | |

| Log Kow | - | Contribution of chloro and difluoromethyl groups | 3.5 - 4.5 | Tendency to partition into organic matter and biota |

| Vapor Pressure | - | Based on dichlorobenzene and fluorinated benzenes | 1 - 10 Pa at 25°C | Moderate volatility |

Future Research Directions and Unexplored Avenues for 1,2 Dichloro 3 Difluoromethyl Benzene

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of specifically substituted aromatic compounds like 1,2-dichloro-3-(difluoromethyl)benzene often relies on multi-step processes that may lack efficiency and sustainability. Future research should prioritize the development of greener and more direct synthetic routes.

Modern synthetic strategies offer promising alternatives. Direct C-H difluoromethylation, for instance, has gained traction as a powerful tool for installing the CHF2 group onto aromatic rings without the need for pre-functionalization. acs.orgresearchgate.netnih.gov Photocatalytic methods, using organic dyes and visible light, represent a particularly sustainable approach that could potentially be adapted to synthesize the target molecule from 1,2-dichlorobenzene. acs.orgnih.gov Another green avenue involves utilizing fluoroform (CHF3), an inexpensive industrial byproduct, as the difluoromethylating agent, often within continuous flow systems that enhance safety and scalability. rsc.orgsci-hub.se

Further exploration into transition-metal-catalyzed C-H activation presents another frontier. For example, manganese-enabled C-H difluoromethylation has recently been reported as an effective method for arenes. rsc.org Adapting such methodologies could lead to more atom-economical and environmentally benign pathways to this compound and its analogs.

| Methodology | Potential Reagents | Key Advantages | Research Focus |

|---|---|---|---|

| Photocatalytic C-H Difluoromethylation | Sodium difluoromethanesulfinate (CF2HSO2Na), Organic Dye | Uses visible light, avoids pre-functionalization, sustainable. acs.orgresearchgate.net | Adapting conditions for dichlorobenzene substrates. |

| Flow Chemistry with Fluoroform | Fluoroform (CHF3), Strong Base | Utilizes an industrial byproduct, highly atom-efficient, scalable. rsc.orgsci-hub.se | Optimizing flow reactor parameters for selective synthesis. |

| Transition-Metal Catalysis | ArSO2CF2Br, Manganese Catalyst | Direct C-H functionalization, potentially high yields. rsc.org | Exploring catalyst and ligand scope for polyhalogenated arenes. |

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is largely untapped. The molecule’s three functional groups—two vicinal chlorine atoms and a difluoromethyl moiety—offer distinct handles for chemical transformation. Future studies should aim to selectively functionalize these sites to generate novel molecular architectures.

The two chlorine atoms are prime candidates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). A significant research challenge lies in achieving selective functionalization at either the C1 or C2 position. While electronically similar, subtle steric differences or the development of highly specific catalytic systems could enable controlled, stepwise derivatization.

The difluoromethyl group, while generally robust, also presents opportunities. The C-H bond within this group could be a target for radical-based functionalization or deprotonation with exceptionally strong bases, opening pathways to further substitution at the benzylic position. Furthermore, the interplay between the adjacent chloro and difluoromethyl groups could be exploited in novel cyclization reactions to form complex heterocyclic systems.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper mechanistic understanding of reactions involving this compound is crucial for optimization and control. Advanced in situ spectroscopic techniques are poised to provide unprecedented, real-time insights into these chemical processes.

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy can continuously monitor the progress of reactions by tracking the characteristic vibrational frequencies of bonds. nih.govrsc.orgnih.gov For instance, during a cross-coupling reaction, the disappearance of the C-Cl stretching band and the appearance of new bands corresponding to the product can provide valuable kinetic data without the need for offline sampling. rsc.orgnih.gov

In Situ ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy is an exceptionally powerful tool for studying organofluorine compounds. numberanalytics.combiophysics.org The ¹⁹F nucleus is highly sensitive and exhibits a wide range of chemical shifts, allowing for clear differentiation between the starting material, intermediates, and final products. numberanalytics.comoxinst.com Implementing ¹⁹F NMR for real-time monitoring would enable precise tracking of transformations at the difluoromethyl group, helping to identify transient intermediates and elucidate complex reaction mechanisms. scholaris.ca The increasing availability of benchtop NMR spectrometers facilitates the integration of this technique, even in continuous-flow setups. oxinst.comresearchgate.net

| Technique | Information Gained | Specific Application Example |

|---|---|---|

| In Situ FTIR | Reaction kinetics, endpoint determination, intermediate detection. nih.gov | Monitoring the consumption of the C-Cl bond during a Suzuki coupling reaction. |

| In Situ ¹⁹F NMR | Precise tracking of fluorine-containing species, mechanistic insights. numberanalytics.com | Observing the formation of an intermediate during a reaction involving the CHF2 group. |

Deeper Integration of Computational and Experimental Studies

The synergy between computational modeling and experimental work is a cornerstone of modern chemical research. For this compound, this integration can accelerate discovery and rationalize experimental outcomes.

Density Functional Theory (DFT) calculations can predict the molecule's electronic properties and reactivity. researchgate.netasrjetsjournal.org By mapping the molecular electrostatic potential, researchers can identify sites most susceptible to electrophilic or nucleophilic attack, thereby guiding the design of selective reactions. ekb.egsemanticscholar.org Furthermore, DFT can be used to model the transition states of potential reactions, allowing for the calculation of activation energies. researchgate.net This predictive power can help researchers prioritize promising reaction pathways and understand the origins of selectivity before extensive laboratory work is undertaken.

Emerging machine learning models offer a data-driven approach to predicting reaction outcomes. arxiv.orgarxiv.org By training algorithms on large datasets of reactions involving similar fluorinated and chlorinated aromatic compounds, it may become possible to predict the products of this compound under a variety of conditions with high accuracy, significantly streamlining the discovery of new transformations. nih.gov

Potential for Derivatization Towards Emerging Chemical Applications

The true value of this compound lies in its potential as a versatile building block for novel, high-value molecules. Future research should focus on its derivatization to access compounds for a range of emerging applications.

In materials science , fluorinated aromatics are key components in the development of advanced materials such as liquid crystals, specialty polymers, and organic electronics. nih.gov The unique combination of chlorine and difluoromethyl substituents on this benzene (B151609) scaffold could be exploited to create monomers for new fluoropolymers with tailored thermal, optical, or dielectric properties. It could also serve as a precursor for organic linkers in Metal-Organic Frameworks (MOFs) designed for specific applications like capturing industrial gases. manchester.ac.uk

Q & A

Q. What are the common synthetic routes for preparing 1,2-Dichloro-3-(difluoromethyl)benzene, and what experimental considerations are critical for achieving high yields?

- Methodological Answer : Synthesis typically involves halogenation and fluorination steps. Starting from toluene derivatives, chlorination at positions 1 and 2 can be achieved using FeCl₃ or AlCl₃ as catalysts under controlled temperatures (80–120°C). The difluoromethyl group is introduced via nucleophilic substitution using reagents like (difluoromethyl)trimethylsilane (TMSCF₂H) in the presence of a fluoride source (e.g., KF). Key considerations include:

- Temperature Control : Excessive heat may lead to over-chlorination or decomposition.

- Moisture Exclusion : Fluorinating agents are moisture-sensitive; reactions should be conducted under inert gas (N₂/Ar).

- Purification : Column chromatography or distillation is recommended to isolate the product from regioisomers.

Example protocols for analogous compounds are detailed in derivatization reactions using chlorinated benzene derivatives .

Q. How can researchers accurately determine the thermodynamic properties (e.g., enthalpy of formation, Gibbs free energy) of this compound?

- Methodological Answer : Gas-phase calorimetry and computational methods (e.g., Gaussian-based DFT calculations) are primary approaches. Experimentally, combustion calorimetry measures ΔfH°gas by combusting the compound in oxygen and quantifying heat release. For example, analogous studies on 1,2-difluorobenzene reported ΔfH°gas = -123.4 ± 2.1 kJ/mol using static-bomb calorimetry . Adjustments for substituent effects (Cl vs. F) require group contribution models or comparative analysis with structurally similar compounds.

Q. What spectroscopic methods are most effective for characterizing the structural and electronic features of this compound?

- Methodological Answer :

- 19F NMR : Resolves fluorine environments; chemical shifts typically range δ -110 to -130 ppm for difluoromethyl groups.

- 1H NMR : Coupling patterns (e.g., JHF) confirm substituent proximity.

- X-ray Crystallography : Provides precise bond lengths/angles; for example, analogous chlorinated fluorobenzenes showed C-F bond lengths of 1.34–1.37 Å .

- GC-MS : Validates molecular ion ([M]+) and fragments (e.g., loss of Cl or CF₂H groups).

Advanced Research Questions

Q. How do the electronic effects of chlorine and difluoromethyl substituents influence the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

- Methodological Answer : Chlorine (ortho/para-directing, deactivating) and CF₂H (weakly deactivating, meta-directing due to inductive effects) compete in EAS. Computational modeling (e.g., NBO analysis) predicts charge distribution:

- Meta to Cl : Favored due to electron withdrawal by Cl and CF₂H.

- Experimental Validation : Nitration (HNO₃/H₂SO₄) followed by HPLC analysis identifies nitro product distribution.

Fluorine’s stereoelectronic effects, as observed in drug design studies, highlight the importance of substituent positioning for reactivity .

Q. What are the challenges in analyzing reaction intermediates and byproducts during the synthesis of this compound, and how can advanced techniques address these?

- Methodological Answer :

- Byproduct Identification : Use LC-MS/MS to detect chlorinated dimers or oxidized derivatives (e.g., CF₂OH).

- Intermediate Trapping : Quench reactions at timed intervals and analyze via 19F NMR (e.g., detect transient CF₂H–metal complexes).

- Case Study : A derivatization protocol for chlorinated amines isolated intermediates using CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene), followed by X-ray crystallography .

Q. In computational modeling, what strategies predict the binding affinity of this compound derivatives with biological targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with enzyme active sites, accounting for fluorine’s van der Waals radius (1.47 Å) and hydrophobicity.

- MD Simulations : Assess conformational stability over 100 ns trajectories; fluorine’s gauche effect may alter ligand orientation.

- Validation : Compare with crystallographic data from fluorinated drug-protein complexes (e.g., PDB entries analyzed in ).

Methodological Reference Table

| Technique | Application | Key Evidence |

|---|---|---|

| 19F NMR | Fluorine environment analysis | |

| Combustion Calorimetry | ΔfH°gas measurement | |

| X-ray Crystallography | Molecular conformation resolution | |

| LC-MS/MS | Byproduct identification |

Note: Data for analogous compounds are referenced; adjust parameters for target substituents.

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.